

Application Notes and Protocols for BDM91288 and Levofloxacin Combination Therapy

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Compound of Interest

Compound Name: **BDM91288**

Cat. No.: **B12376597**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combination therapy of **BDM91288**, an AcrB efflux pump inhibitor, and levofloxacin, a fluoroquinolone antibiotic. This combination has shown significant efficacy in potentiating the activity of levofloxacin against otherwise resistant Gram-negative bacteria, particularly *Klebsiella pneumoniae*.

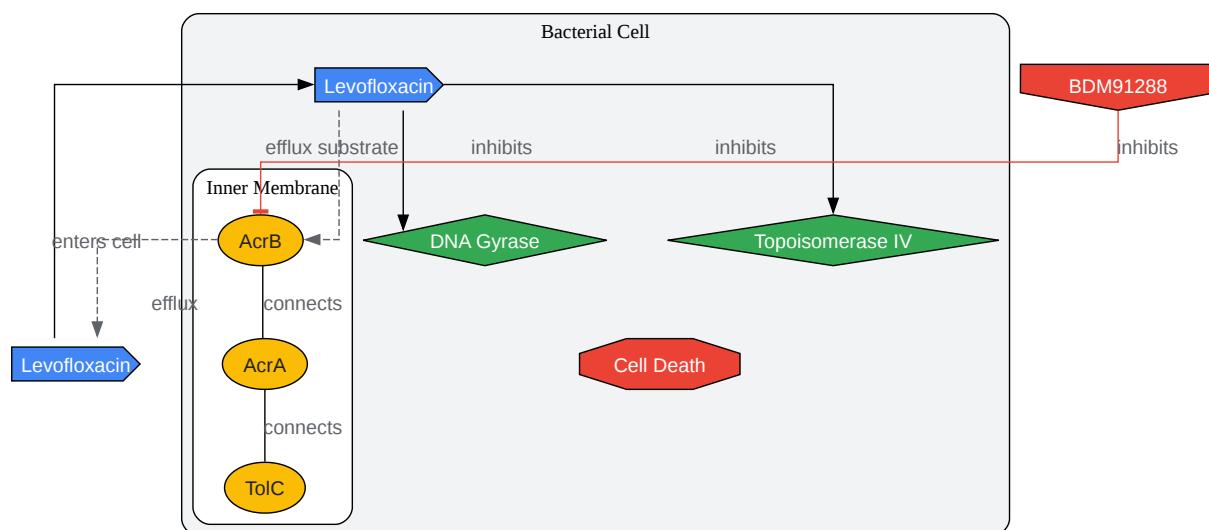
Introduction

Antimicrobial resistance is a critical global health threat, with efflux pumps being a major mechanism by which bacteria evade the action of antibiotics. The AcrAB-TolC efflux pump is a primary defense mechanism in Enterobacterales, such as *E. coli* and *K. pneumoniae*, actively extruding a broad range of antibiotics. **BDM91288** is a novel pyridylpiperazine-based inhibitor of the AcrB component of this efflux pump. By blocking this pump, **BDM91288** restores the susceptibility of bacteria to antibiotics that are its substrates, such as levofloxacin. This document outlines the protocols to study and utilize this synergistic interaction.

Mechanism of Action

Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.^{[1][2][3]} However, its effectiveness can be compromised by efflux pumps that reduce its intracellular concentration.

BDM91288 acts as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux pump.[4][5] It binds to the transmembrane region of AcrB, disrupting the proton relay mechanism that powers the pump.[1][4] This inhibition leads to the accumulation of levofloxacin inside the bacterial cell, allowing it to reach its target enzymes at a concentration sufficient for bactericidal activity.



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Diagram 1: Mechanism of Action of **BDM91288** and Levofloxacin.

Data Presentation

In Vitro Potentiation of Levofloxacin by BDM91288

The potentiation of levofloxacin activity by **BDM91288** can be quantified by determining the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence and absence of a fixed, sub-inhibitory concentration of **BDM91288**.

Bacterial Strain	Levofloxacin MIC (µg/mL)	Levofloxacin MIC with BDM91288 (4 µg/mL) (µg/mL)	Potentiation Factor (Fold Decrease in MIC)
K. pneumoniae ATCC 43816	0.25	0.015	16
K. pneumoniae (RamR mutant)	8	0.25	32

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]

In Vivo Efficacy in a Murine Lung Infection Model

The combination therapy has demonstrated significant in vivo efficacy in a mouse model of K. pneumoniae lung infection.

Treatment Group	Dosing Regimen	Mean Bacterial Load (log ₁₀ CFU/g lung tissue)
Vehicle Control	Vehicle	8.5
Levofloxacin	30 mg/kg, oral, b.i.d.	6.0
BDM91288	30 mg/kg, oral, b.i.d.	8.2
Combination Therapy	Levofloxacin (30 mg/kg) + BDM91288 (30 mg/kg), oral, b.i.d.	4.0

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]

Experimental Protocols

In Vitro Susceptibility Testing: Checkerboard Assay

This protocol is to determine the synergistic activity of **BDM91288** and levofloxacin.

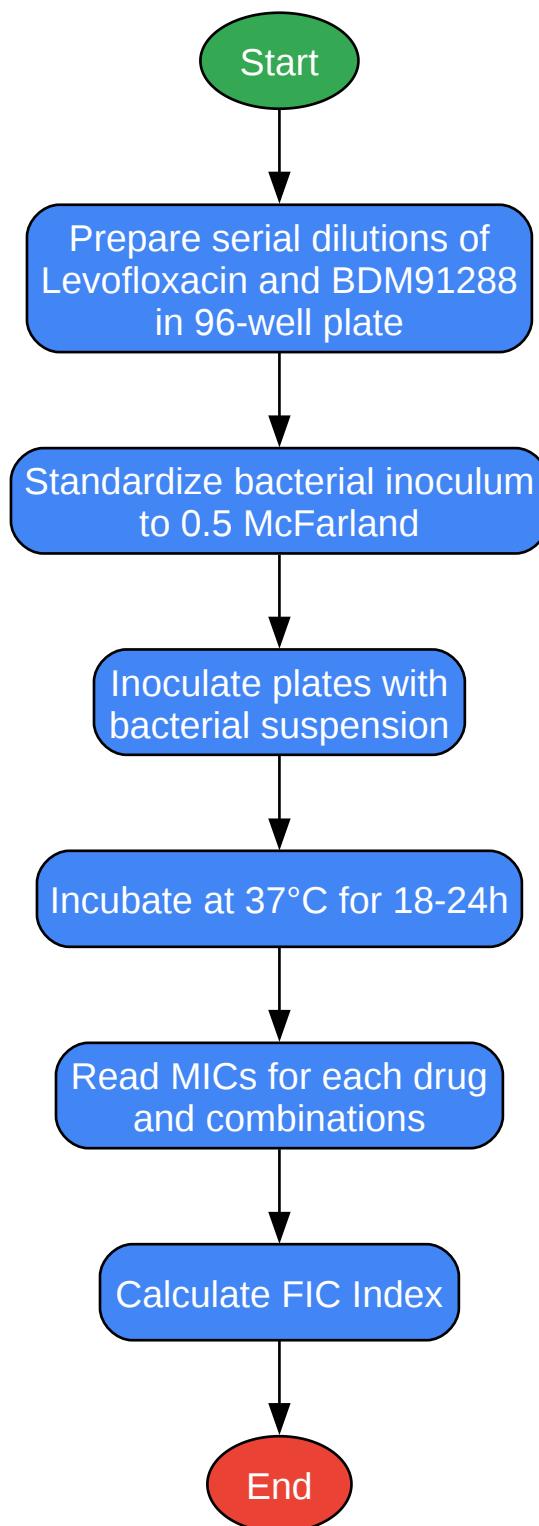
Materials:

- Bacterial strains of interest (e.g., *K. pneumoniae* ATCC 43816)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- **BDM91288** stock solution (in DMSO)
- Levofloxacin stock solution (in water)
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)

Procedure:

- Prepare serial two-fold dilutions of levofloxacin and **BDM91288** in CAMHB in a 96-well plate. The final volume in each well should be 50 μ L.
- Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of $\sim 1.5 \times 10^6$ CFU/mL.
- Add 50 μ L of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of $\sim 7.5 \times 10^5$ CFU/mL and a final volume of 100 μ L.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy:
 - FIC of Levofloxacin = (MIC of Levofloxacin in combination) / (MIC of Levofloxacin alone)
 - FIC of **BDM91288** = (MIC of **BDM91288** in combination) / (MIC of **BDM91288** alone)
 - FIC Index = FIC of Levofloxacin + FIC of **BDM91288**

- Synergy is defined as an FIC index ≤ 0.5 .



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Diagram 2: Workflow for Checkerboard Assay.

In Vivo Murine Model of *Klebsiella pneumoniae* Lung Infection

This protocol describes the evaluation of the combination therapy in a mouse model.

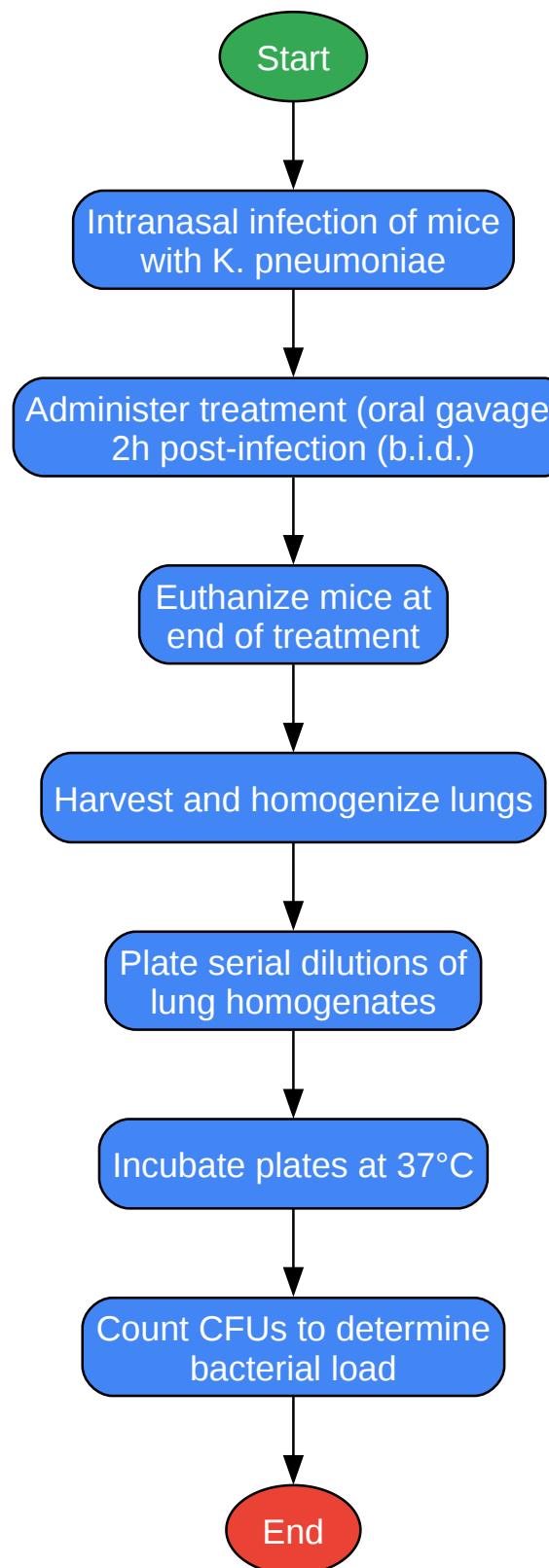
Materials:

- Female BALB/c mice (6-8 weeks old)
- *K. pneumoniae* strain (e.g., ATCC 43816)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- Levofloxacin for oral administration
- **BDM91288** for oral administration
- Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% water)
- Anesthetic (e.g., isoflurane)

Procedure:

- Infection:
 - Grow *K. pneumoniae* to mid-log phase in TSB.
 - Wash and resuspend the bacterial pellet in sterile PBS to a concentration of $\sim 1 \times 10^8$ CFU/mL.
 - Anesthetize mice and intranasally inoculate with 50 μ L of the bacterial suspension (5 $\times 10^6$ CFU/mouse).
- Treatment:
 - Begin treatment 2 hours post-infection.

- Administer levofloxacin (e.g., 30 mg/kg), **BDM91288** (e.g., 30 mg/kg), the combination, or vehicle control via oral gavage.
- Repeat the treatment every 12 hours (b.i.d.) for a total of 24 or 48 hours.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Aseptically harvest the lungs.
 - Homogenize the lungs in sterile PBS.
 - Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., Tryptic Soy Agar).
 - Incubate the plates at 37°C for 18-24 hours.
 - Count the colonies to determine the bacterial load (CFU/g of lung tissue).



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Diagram 3: Workflow for Murine Lung Infection Model.

Conclusion

The combination of **BDM91288** and levofloxacin represents a promising strategy to combat infections caused by multidrug-resistant *Klebsiella pneumoniae*. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination therapy further. The synergistic interaction, driven by the inhibition of the AcrAB-TolC efflux pump, has the potential to restore the clinical utility of existing antibiotics.

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